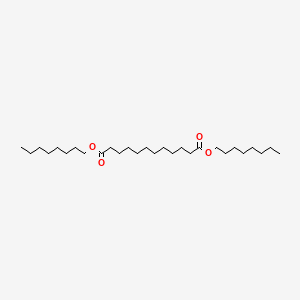
Dioctyl dodecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioctyl dodecanedioate, also known as bis(2-ethylhexyl) dodecanedioate, is an ester derived from dodecanedioic acid and 2-ethylhexanol. It is a colorless to almost colorless liquid with a high boiling point and low volatility. This compound is primarily used in the production of synthetic lubricants and as a plasticizer in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dioctyl dodecanedioate is synthesized through the esterification of dodecanedioic acid with 2-ethylhexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process includes the continuous removal of water and the recycling of unreacted starting materials to improve yield and efficiency. The final product is purified through distillation to achieve the desired purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Dioctyl dodecanedioate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of dodecanedioic acid and 2-ethylhexanol. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.
Transesterification: Alcohol (e.g., methanol or ethanol), acid or base catalyst (e.g., sulfuric acid or sodium methoxide), heat.
Major Products Formed
Hydrolysis: Dodecanedioic acid and 2-ethylhexanol.
Transesterification: New ester (e.g., methyl dodecanedioate) and alcohol (e.g., 2-ethylhexanol).
Aplicaciones Científicas De Investigación
Dioctyl dodecanedioate has a wide range of applications in scientific research and industry:
Mecanismo De Acción
The mechanism of action of dioctyl dodecanedioate is primarily related to its function as a plasticizer and lubricant. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing flexibility. As a lubricant, it forms a thin film on surfaces, reducing friction and wear. The molecular targets and pathways involved in these actions are related to the physical properties of the compound rather than specific biochemical interactions .
Comparación Con Compuestos Similares
Similar Compounds
Dioctyl adipate: Another ester used as a plasticizer, derived from adipic acid and 2-ethylhexanol.
Dioctyl sebacate: An ester used in similar applications, derived from sebacic acid and 2-ethylhexanol.
Uniqueness
Dioctyl dodecanedioate is unique due to its longer carbon chain length compared to dioctyl adipate and dioctyl sebacate. This results in higher thermal stability and lower volatility, making it suitable for high-temperature applications. Additionally, its biodegradability and low toxicity make it an environmentally friendly alternative to traditional plasticizers and lubricants .
Propiedades
Número CAS |
42233-97-6 |
|---|---|
Fórmula molecular |
C28H54O4 |
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
dioctyl dodecanedioate |
InChI |
InChI=1S/C28H54O4/c1-3-5-7-9-17-21-25-31-27(29)23-19-15-13-11-12-14-16-20-24-28(30)32-26-22-18-10-8-6-4-2/h3-26H2,1-2H3 |
Clave InChI |
VOPZYEZDPBASFO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


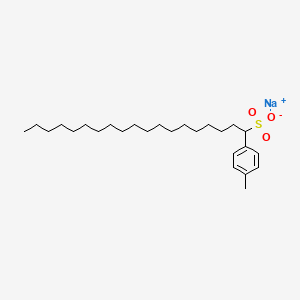


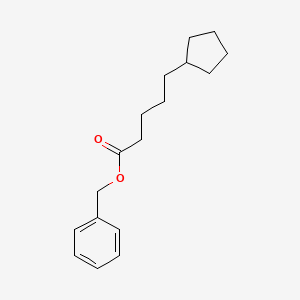
![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride](/img/structure/B12645325.png)

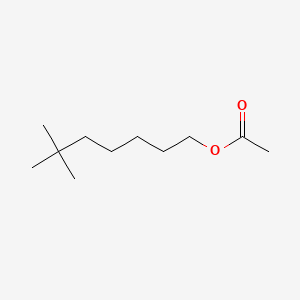
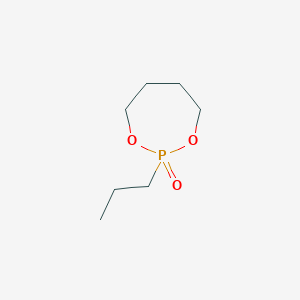


![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]-](/img/structure/B12645344.png)



